1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. This compound is characterized by its dual pyrazole rings and a methanamine linker, which contribute to its unique chemical properties and potential biological activities.
The compound can be synthesized through various organic reactions involving pyrazole derivatives. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity.
This compound can be classified under:
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine generally involves several steps:
The synthetic route may vary but typically includes:
The molecular structure of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine features:
Property | Value |
---|---|
Molecular Formula | C12H19N5 |
Molecular Weight | 219.31 g/mol |
IUPAC Name | 1-(1,4-dimethylpyrazol-5-yl)-N-methylmethanamine |
InChI | InChI=1S/C12H19N5 |
InChI Key | MZUWBONWXKDOEI-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)CNCC2=C(N(N=C2C)C)F |
The compound can undergo various chemical reactions, including:
Common reagents for these reactions include:
The choice of solvent and reaction conditions (temperature and pressure) significantly influences the yield and selectivity of these reactions.
The mechanism of action for 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves interactions with biological targets such as enzymes or receptors.
Upon binding to its target:
This mechanism is critical for understanding its potential applications in pharmacology.
The compound typically appears as a crystalline solid with specific melting points depending on purity.
Key chemical properties include:
This compound has potential applications in:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2